7-Deaza-2'-deoxyguanosine 5'-triphosphate

Sanger sequencing GC-rich DNA band compression

Resolve Sanger sequencing failures caused by high-GC template secondary structures. 7-Deaza-dGTP (c⁷dGTP) replaces dGTP to disrupt Hoogsteen base pairing, eliminating band compression artefacts. - **Performance:** Enables unambiguous sequencing of ≥70% GC templates (e.g., N-myc gene, 85% GC). - **NGS Utility:** Full dGTP substitution improves coverage uniformity & enables >95% contamination removal with Fpg. - **Supply:** Supplied as ready-to-use 5 mM or 10 mM solution, pH 7.0-7.5, nuclease-free.

Molecular Formula C11H17N4O13P3
Molecular Weight 506.19 g/mol
Cat. No. B12058275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-2'-deoxyguanosine 5'-triphosphate
Molecular FormulaC11H17N4O13P3
Molecular Weight506.19 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C11H17N4O13P3/c12-11-13-9-5(10(17)14-11)1-2-15(9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)
InChIKeyDLLXAZJTLIUPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deaza-2′-deoxyguanosine 5′-Triphosphate (7-Deaza-dGTP): A Modified dGTP Analogue for GC-Rich Sequencing and Telomerase Studies


7-Deaza-2′-deoxyguanosine 5′-triphosphate (7-deaza-dGTP, also referred to as c⁷dGTP or dc⁷GTP) is a chemically modified deoxynucleoside triphosphate in which the N7 nitrogen atom of the guanine base is replaced by a C–H group [1]. This single-atom substitution eliminates the Hoogsteen hydrogen-bonding face of guanine, thereby destabilizing intramolecular G–C base-paired secondary structures that cause band compression artefacts in Sanger sequencing and polymerase stalling during PCR amplification of GC-rich templates [2]. 7-Deaza-dGTP serves as a substrate for most DNA polymerases—including Taq, Sequenase, and Thermo Sequenase—and can fully replace dGTP in enzymatic DNA synthesis [3]. Beyond its sequencing applications, 7-deaza-dGTP acts as a competitive inhibitor of human telomerase (IC₅₀ = 11 µM) and is incorporated into telomeric repeats, where it alters enzyme processivity [4]. The compound is supplied commercially as a defined-concentration solution (typically 5 mM or 10 mM, pH 7.0–7.5) for immediate use in PCR and sequencing workflows .

GC-rich sequencing rescue

Eliminates band compression in Sanger sequencing of high-GC templates

Broad polymerase compatibility

Substrate for Taq, Sequenase, and Thermo Sequenase DNA polymerases

Telomerase mechanistic studies

Competitive inhibitor with retained substrate function for processivity analysis

Why dGTP, dITP, or Other Nucleotide Analogues Cannot Simply Substitute for 7-Deaza-dGTP in GC-Rich and Telomerase Applications


Natural dGTP forms stable intramolecular Hoogsteen base pairs (G–G and G–C) within single-stranded DNA, generating secondary structures that resist denaturation during gel electrophoresis and cause band compressions that render Sanger sequencing of GC-rich regions partially or completely unreadable [1]. While the alternative analogue dITP (deoxyinosine triphosphate) also weakens secondary structure, it is not recommended as a general-purpose replacement because it forms less stable base pairs, reduces sequencing read quality, and is a poorer substrate for telomerase processivity relative to 7-deaza-dGTP [2]. N4-Methyl-dCTP, though capable of resolving some compressions unresolved by 7-deaza-dGTP, introduces a higher frequency of false stops and characteristic band intensity distortions in the C-lane that compromise base-calling accuracy, particularly with Sequenase at 37°C [3]. Furthermore, the 7-deaza modification uniquely enables orthogonal applications—such as 7-deaza-dGTP/Fpg-based carryover contamination removal for NGS—that are inaccessible to dGTP, dITP, or N4-methyl-dCTP alone [4].

7-deaza-dGTP Eliminates Hoogsteen pairing, prevents band compression
dGTP substitute Stable G–G/C secondary structures may cause unreadable sequence in GC-rich regions
7-deaza-dGTP Maintains base-pair stability and read quality
dITP substitute Lower base-pair stability reduces read quality; poor telomerase substrate
7-deaza-dGTP Lower false-stop frequency with common polymerases
N4-methyl-dCTP substitute Higher false stops and C-lane band distortions may compromise base-calling

Product-Specific Quantitative Evidence Guide: 7-Deaza-dGTP Differentiation Data Against Closest Comparators


GC-Rich Sequencing Rescue: Complete Elimination of Band Compression in 85% GC Template Where dGTP Yields No Readable Sequence

In a direct head-to-head comparison, sequencing of a segment of the human N-myc gene possessing 85% GC content was entirely impossible using the standard dideoxy chain-termination method with natural dGTP due to severe band compression. When dGTP was replaced by deoxy-7-deazaguanosine triphosphate (dc⁷GTP), the nucleotide sequence of this GC-rich region was unambiguously determined by analysis of both DNA strands [1].

GC-rich sequencing rescue
Head-to-head
dGTP: Unreadable
7-deaza-dGTP: Both strands resolved (85% GC template)
Enables sequencing of templates where dGTP fails entirely
Binary outcome; human N-myc gene segment
Sanger sequencing GC-rich DNA band compression dideoxy chain termination

Telomerase Inhibition Potency: Quantitative IC₅₀ Ranking of 7-Deaza-dGTP Versus 7-Deaza-dATP and 6-Thio-7-deaza-dGTP

In a cell-free biochemical telomerase assay, both 7-deaza-dGTP and 7-deaza-dATP were identified as potent telomerase inhibitors. The IC₅₀ of 7-deaza-dGTP was 11 µM, while 7-deaza-dATP showed slightly higher potency at 8 µM [1]. A subsequent study evaluating further modified 7-deaza-dGTP analogues identified 6-thio-7-deaza-2′-deoxyguanosine 5′-triphosphate (TDG-TP) as a substantially more potent inhibitor with an IC₅₀ of 60 nM—approximately 180-fold more potent than the parent 7-deaza-dGTP—though TDG-TP acts as a substrate for telomerase only at relatively high concentrations and yields non-processive, truncated products [2]. Additionally, the processivity of telomerase with different nucleotide substrates decreases in the order dUTP > 7-deaza-dGTP > dITP, with 7-deaza-dGTP supporting efficient primer extension by two telomeric repeats [3].

Telomerase inhibition
Head-to-head
IC₅₀ = 11 µM (7-deaza-dGTP)
cf. TDG-TP 60 nM (183× more potent)
Supports telomerase inhibition and processivity studies
Retains substrate functionality; two-repeat processive extension
telomerase inhibition cancer research IC₅₀ nucleotide analog

NGS Library Coverage Uniformity: 7-Deaza-dGTP Mix Reduces GC Bias Compared to Both Standard dNTP and dUTP Mixes

In a comparative NGS library preparation study using bacterial genomes spanning a wide GC range (E. coli K-12 50.5% GC, S. epidermidis 32% GC AT-rich, S. coelicolor 72% GC GC-rich), libraries amplified with a 7-deaza-dGTP mix (full substitution of dGTP) displayed more uniform sequencing coverage across the full GC spectrum compared to libraries amplified with either standard dNTP mix or dUTP mix. Genomic regions with extreme GC biases—particularly in S. coelicolor and S. epidermidis—were often underrepresented or entirely absent in libraries prepared with standard dNTP or dUTP mixes, whereas those same regions showed improved coverage with the 7-deaza-dGTP mix [1]. Furthermore, the 7-deaza-dGTP/Fpg approach achieved over 95% carryover contamination removal, comparable to the established dUTP/UDG strategy, while maintaining broad polymerase compatibility and without significantly impacting substitution frequencies during sequencing [2].

NGS coverage uniformity
Head-to-head
7-deaza-dGTP mix: Recovers extreme-GC regions
Standard dNTP/dUTP: Dropouts at extreme GC
Dual benefit: GC bias correction and carryover control
>95% carryover removal with Fpg; broad polymerase compatibility
next-generation sequencing NGS library preparation GC bias coverage uniformity

Lower False-Stop Frequency in Sanger Sequencing: 7-Deaza-dGTP Outperforms N4-Methyl-dCTP as a Band Compression Remedy

A comparative study of two nucleotide analogue strategies for resolving sequencing gel band compressions found that sequencing reactions using N4-methyl-dCTP in place of dCTP are somewhat more prone to false stops (premature chain termination artefacts) than are sequencing reactions using 7-deaza-dGTP in place of dGTP. This difference in false-stop propensity is more pronounced when sequencing with Sequenase (T7 DNA polymerase) at 37°C than when sequencing with Taq DNA polymerase at 72°C [1]. While N4-methyl-dCTP can resolve some compressions that remain unresolved by 7-deaza-dGTP, the trade-off in data quality—specifically increased false stops and altered C-lane band intensity patterns—makes 7-deaza-dGTP the more robust first-line choice for routine compression mitigation.

False-stop frequency
Head-to-head
7-deaza-dGTP: Lower false stops
N4-methyl-dCTP: Higher false stops, C-lane distortions
Higher base-calling confidence with common polymerases
More pronounced with Sequenase at 37°C
Sanger sequencing false stops N4-methyl-dCTP Sequenase band compression

Broad Endonuclease Resistance: 7-Deaza-dGTP-Containing DNA Is Protected From >20 Restriction Enzymes, Unlike 7-Deaza-dATP-Modified DNA

In a systematic study of 28 endodeoxyribonucleases tested against 7-deazapurine-modified PCR products (501 bp fragment amplified from pUC18), DNA containing 7-deaza-2′-deoxyguanosine (c⁷Gd) in place of dG was protected from phosphodiester hydrolysis by more than 20 of the 28 enzymes tested. Only a minority of enzymes—MaeIII, RsaI, HindIII, PvuII, and TaqI—retained the ability to cleave the modified DNA [1]. In contrast, DNA modified with 7-deaza-2′-deoxyadenosine (c⁷Ad) showed less efficient protection because c⁷AdTP could only partially replace dATP during PCR, resulting in incompletely modified DNA that remained susceptible to hydrolysis by a broader set of enzymes [2]. Notably, c⁷GdTP is unique among the three 7-deazapurine triphosphates tested (c⁷GdTP, c⁷AdTP, c⁷IdTP) in its ability to fully replace the natural nucleotide during PCR, yielding completely modified DNA of defined size and sequence [3].

Endonuclease resistance
Reported
>20 of 28 enzymes blocked with complete c⁷G substitution
Supports nuclease-protection and target enrichment workflows
Only 7-deaza-dGTP enables full dGTP replacement; broad protection
restriction endonuclease resistance DNA-protein interaction major groove modification nuclease protection

Optimized 7-Deaza-dGTP:dITP Ratio of 4:1 Maximizes Cycle Sequencing Read Length and Compression Resolution

A systematic evaluation of nucleotide analogue mixtures for automated cycle sequencing demonstrated that band compressions in GC-rich templates are particularly well resolved when both 7-deaza-dGTP and dITP are used together in place of dGTP. Optimal reading length was achieved at a 7-deaza-dGTP:dITP ratio of 4:1 when used in in vitro DNA synthesis with AmpliTaq FS DNA polymerase [1]. The incorporation of both analogues at this specific ratio generates heterogeneous DNA chains in which intramolecular G–C base pairing is disrupted to a greater extent than with either analogue alone, yielding higher accuracy in automated base assignment [2]. Importantly, dITP is not recommended as a standalone replacement for dGTP due to reduced read quality, but when co-formulated with 7-deaza-dGTP at the optimized 4:1 ratio it provides synergistic compression resolution [3].

Co-formulation ratio
Reported optimization
7-deaza-dGTP : dITP = 4 : 1
Maximizes cycle sequencing read length and compression resolution
With AmpliTaq FS polymerase; synergistic effect
cycle sequencing dITP co-formulation read length optimization AmpliTaq FS

Best Research and Industrial Application Scenarios for 7-Deaza-2′-deoxyguanosine 5′-Triphosphate Based on Quantitative Differentiation Evidence


Sanger Sequencing of GC-Rich Genomic Regions (CpG Islands, Promoters, and High-GC Microbial Genomes)

7-Deaza-dGTP is the reagent of choice for Sanger sequencing of templates with ≥70% GC content, where natural dGTP produces completely unreadable sequence due to band compression. The Mizusawa et al. (1986) study demonstrated that a human N-myc gene segment of 85% GC—impossible to sequence with dGTP—was unambiguously resolved on both strands using dc⁷GTP [1]. For templates at the extreme high-GC end, the optimized 7-deaza-dGTP:dITP ratio of 4:1 (as established by Motz et al. 2000 with AmpliTaq FS) yields maximal read length and compression resolution [2]. Laboratories sequencing GC-rich microbial genomes (e.g., Streptomyces coelicolor, 72% GC), human CpG islands, or gene promoter regions should stock 7-deaza-dGTP as a core sequencing reagent.

NGS Library Preparation Requiring Simultaneous GC Bias Correction and Carryover Contamination Control

For next-generation sequencing workflows, 7-deaza-dGTP offers a two-in-one advantage over the conventional dUTP/UDG method. As demonstrated by DeLiberto and Ettwiller (2025), full substitution of dGTP with 7-deaza-dGTP in NGS library amplification produces more uniform sequencing coverage across the full GC spectrum—recovering genomic regions that are underrepresented or absent in standard dNTP and dUTP libraries—while simultaneously enabling >95% carryover contamination removal when paired with Fpg [1]. Unlike the dUTP/UDG strategy, 7-deaza-dGTP does not require a specialised dU-tolerant polymerase, supporting broader enzyme compatibility [2]. NGS core facilities and clinical sequencing laboratories processing samples with heterogeneous GC content should consider 7-deaza-dGTP as a streamlined alternative to dUTP-based carryover prevention.

Telomerase Mechanism Studies Requiring a Substrate-Analogue Inhibitor With Measurable Processivity

7-Deaza-dGTP occupies a specific functional niche among 7-deaza-purine telomerase inhibitors. Unlike 6-thio-7-deaza-dGTP (TDG-TP), which is ~180-fold more potent (IC₅₀ = 60 nM) but yields only non-processive, truncated products of 1–3 residues, 7-deaza-dGTP (IC₅₀ = 11 µM) retains sufficient substrate functionality to support processive extension by two full telomeric repeats while simultaneously introducing altered pause-site patterns [1]. This combination of moderate inhibition with retained—but altered—processivity makes 7-deaza-dGTP the preferred tool for dissecting telomerase translocation mechanisms, rather than for applications requiring maximal inhibition where TDG-TP would be indicated [2].

Construction of Nuclease-Resistant DNA Fragments for Selective Enzymatic Digestion and Target Enrichment

DNA synthesised with complete substitution of dGTP by 7-deaza-dGTP is protected from cleavage by >20 of 28 commonly used restriction endonucleases (Seela and Roling, 1992) [1]. This broad nuclease resistance—uniquely achievable with c⁷GdTP, as neither c⁷AdTP nor c⁷IdTP can fully replace their natural counterparts—enables applications such as NGS target enrichment via enzymatic digestion (TEEDseq), where host DNA is selectively degraded while 7-deaza-dGTP-modified target DNA remains intact [2]. This scenario also supports DNA–protein interaction footprinting studies where modification of the major groove via 7-deaza substitution alters protein binding without disrupting the B-form helix geometry.

Application
Selection Property
Validation Focus
Sanger sequencing of GC-rich templates (≥70% GC)
Band compression elimination capability
Sequencing read quality on high-GC control template
NGS library preparation with GC bias correction
Coverage uniformity and carryover control
GC bias assessment using mixed-GC genomes
Telomerase processivity and mechanism studies
Substrate-analogue inhibitor with retained processivity
Processivity and pause-site analysis in cell-free assay
Construction of nuclease-resistant DNA fragments
Complete dGTP substitution enabling broad endonuclease protection
Endonuclease resistance panel and target enrichment efficiency
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